2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Description
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.
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Scientific Research Applications
Compound Synthesis and Characterization
The synthesis and characterization of imidazole and its derivatives, including compounds similar to 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, have been extensively studied for various applications in medicinal chemistry and materials science. For example, Kundapur et al. (2012) synthesized a compound with a similar structure, 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, and characterized it using various spectroscopic techniques (Kundapur, Sarojini, & Narayana, 2012).
Antimicrobial and Anticancer Activities
Imidazole derivatives have been reported to exhibit significant antimicrobial and anticancer activities. Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety and evaluated their antimicrobial effectiveness. Their study indicated promising results, suggesting potential applications in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines, revealing that some derivatives showed potent anticancer effects (Abu-Melha, 2021).
Antipsychotic Potential
Research on imidazole derivatives has also explored their potential as antipsychotic agents. Wise et al. (1987) studied a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing that these compounds reduced spontaneous locomotion in mice, a property desirable in antipsychotic drugs, without binding to D2 dopamine receptors, indicating a novel mechanism of action (Wise et al., 1987).
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIRUWTZJFNLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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